Tiprenolol Hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

39832-43-4 |

|---|---|

分子式 |

C13H22ClNO2S |

分子量 |

291.84 g/mol |

IUPAC 名称 |

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H |

InChI 键 |

PZWMMXHCUXTDQM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |

产品来源 |

United States |

Foundational & Exploratory

Tiprenolol Hydrochloride: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprenolol hydrochloride is classified as a beta-adrenoceptor blocker, a class of drugs that play a significant role in cardiovascular medicine.[1][2][3] These agents act by antagonizing the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development. The document will delve into its interaction with β-adrenergic receptors, the subsequent impact on intracellular signaling pathways, and a discussion on its potential intrinsic sympathomimetic activity.

Core Mechanism of Action: Competitive Antagonism at β-Adrenergic Receptors

The primary mechanism of action of this compound is its competitive antagonism of β-adrenergic receptors. In the sympathetic nervous system, the binding of catecholamines to these receptors initiates a physiological response, such as an increase in heart rate, myocardial contractility, and conduction velocity. This compound, by binding to these same receptors, prevents the endogenous catecholamines from exerting their effects. This blockade leads to a reduction in the overall sympathetic tone on the target organs.

Beta-blockers can be categorized as non-selective, targeting both β1 and β2 receptors, or cardioselective, with a higher affinity for β1 receptors, which are predominantly located in the heart. The clinical effects of this compound, such as its ability to abolish ventricular arrhythmias induced by epinephrine, are a direct consequence of this β-adrenoceptor blockade.[1][2]

The Cardiac Adrenergic Signaling Pathway: The Target of this compound

This compound exerts its therapeutic effects by modulating the cardiac adrenergic signaling pathway. Understanding this pathway is crucial to comprehending the drug's mechanism of action.

Signaling Cascade:

-

Agonist Binding: The pathway is initiated by the binding of an agonist, typically norepinephrine released from sympathetic nerves or circulating epinephrine, to the β1-adrenergic receptor on the surface of cardiomyocytes.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The Gs protein releases its α-subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits of PKA.

-

Phosphorylation of Downstream Targets: The activated PKA catalytic subunits then phosphorylate various intracellular proteins, leading to the physiological effects of β-adrenergic stimulation. Key targets include:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing myocardial contractility.

-

Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and faster relaxation.

-

Troponin I: Phosphorylation modulates the calcium sensitivity of the myofilaments.

-

This compound, as a β-adrenoceptor antagonist, blocks the initial step of this cascade, preventing the downstream signaling events and thereby reducing heart rate, contractility, and blood pressure.

Diagram of the Cardiac Adrenergic Signaling Pathway:

Caption: Cardiac Adrenergic Signaling Pathway and the inhibitory action of Tiprenolol HCl.

Intrinsic Sympathomimetic Activity (ISA)

A key characteristic of some β-blockers is the presence of intrinsic sympathomimetic activity (ISA).[4] This property allows the drug to act as a partial agonist at the β-adrenergic receptor, meaning it can weakly stimulate the receptor in addition to its blocking effects.[5][6] Beta-blockers with ISA cause less reduction in resting heart rate and cardiac output compared to those without this property.[6]

Currently, there is a lack of publicly available scientific literature that specifically quantifies the intrinsic sympathomimetic activity of this compound. Further research would be required to definitively characterize this aspect of its pharmacological profile.

Quantitative Data

A comprehensive understanding of a β-blocker's mechanism of action involves quantitative data on its binding affinity for different receptor subtypes and its potency in functional assays. This data is typically presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. Despite a thorough search of available literature, specific Ki and IC50 values for this compound could not be located. For comparative purposes, the table below outlines the typical data presented for β-blockers.

| Parameter | Description | Typical Value Range for β-blockers | Value for this compound |

| Ki (β1-adrenoceptor) | Inhibition constant, a measure of binding affinity to the β1-adrenergic receptor. A lower Ki indicates higher affinity. | 0.1 - 100 nM | Data not available |

| Ki (β2-adrenoceptor) | Inhibition constant, a measure of binding affinity to the β2-adrenergic receptor. | 0.1 - 100 nM | Data not available |

| IC50 (β-adrenoceptor) | The concentration of the drug that inhibits 50% of the maximal response to an agonist. | 1 - 500 nM | Data not available |

| Intrinsic Sympathomimetic Activity (ISA) | The degree of partial agonist activity. Often expressed as a percentage of the maximal response to a full agonist like isoproterenol. | 0% - 50% | Data not available |

Experimental Protocols

To provide a practical context for the data presented above, this section details representative experimental protocols for characterizing the key aspects of a β-blocker's mechanism of action.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors.

Objective: To determine the Ki of the test compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing either human β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled β-blocker like propranolol).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram for Radioligand Binding Assay:

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Functional Assay for Assessing Intrinsic Sympathomimetic Activity (ISA)

This protocol outlines a method to assess the partial agonist activity of a β-blocker.

Objective: To determine if a test compound (e.g., this compound) exhibits ISA and to quantify it.

Materials:

-

Isolated tissue preparation (e.g., guinea pig right atrium for β1 activity, or tracheal strips for β2 activity).

-

Organ bath with physiological salt solution, maintained at 37°C and aerated.

-

Force transducer to measure tissue contraction or relaxation.

-

Data acquisition system.

-

Test compound (this compound) at various concentrations.

-

Full agonist (e.g., isoproterenol).

-

Antagonist for other receptors to ensure specificity.

Methodology:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution.

-

Cumulative Concentration-Response Curve: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the response (e.g., increase in atrial rate or relaxation of tracheal strips) at each concentration.

-

Maximal Response: Determine the maximal response produced by the test compound.

-

Full Agonist Response: After washing out the test compound, generate a cumulative concentration-response curve for a full agonist (isoproterenol) to determine the maximal possible response of the tissue.

-

Data Analysis: Express the maximal response of the test compound as a percentage of the maximal response of the full agonist. This percentage represents the intrinsic sympathomimetic activity.

Workflow Diagram for Functional ISA Assay:

Caption: Workflow for assessing Intrinsic Sympathomimetic Activity (ISA) in vitro.

Conclusion

This compound functions as a β-adrenoceptor antagonist, competitively inhibiting the binding of endogenous catecholamines to β-adrenergic receptors. This action blocks the downstream signaling cascade involving Gs proteins, adenylyl cyclase, and cAMP, thereby reducing cardiac stimulation. While its classification as a β-blocker is clear, a comprehensive understanding of its pharmacological profile is hindered by the lack of publicly available quantitative data on its receptor binding affinities (Ki values) and its potential for intrinsic sympathomimetic activity. The experimental protocols detailed in this guide provide a framework for the types of studies necessary to fully elucidate the mechanism of action of this compound and to facilitate its comparison with other β-adrenergic blocking agents. Further research is warranted to generate this crucial data and to refine our understanding of this compound's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tiprenolol - Wikipedia [en.wikipedia.org]

- 4. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of Tiprenolol hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprenolol hydrochloride is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its primary pharmacological action involves the blockade of beta-adrenergic receptors, leading to various physiological responses, particularly in the cardiovascular system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

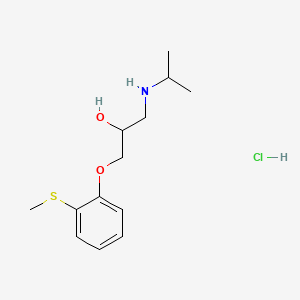

This compound is the hydrochloride salt of Tiprenolol. The chemical structure is characterized by a propanolamine side chain attached to a substituted phenoxy ring.

Chemical Name: 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol hydrochloride[2]

Stereochemistry: The molecule contains a stereocenter and is typically used as a racemic mixture.[3]

Molecular Formula: C₁₃H₂₂ClNO₂S[2]

Molecular Weight: 291.84 g/mol [2]

CAS Number: 13379-87-8[4]

SMILES String: CC(C)NCC(COC1=CC=CC=C1SC)O.Cl[5]

Physicochemical Properties

A summary of the key physicochemical properties of Tiprenolol and its hydrochloride salt is presented below. Please note that some of these values are computed due to the limited availability of experimental data in the literature.

| Property | Value | Source |

| Molecular Weight | 291.84 g/mol | [2] |

| Molecular Formula | C₁₃H₂₂ClNO₂S | [2] |

| XLogP3 | 2.2 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 7 | [6] |

| Exact Mass | 291.111075 g/mol | [7] |

| Monoisotopic Mass | 291.111075 g/mol | [7] |

| Topological Polar Surface Area | 66.8 Ų | [6] |

| Heavy Atom Count | 18 | [6] |

| Formal Charge | 0 | [7] |

| Complexity | 288 | [6] |

Experimental Protocols

Synthesis of this compound (General Approach)

-

Etherification: Reaction of 2-(methylthio)phenol with an epoxide-forming reagent, such as epichlorohydrin, in the presence of a base to form the corresponding glycidyl ether intermediate.

-

Ring-opening: Nucleophilic attack of isopropylamine on the epoxide ring of the glycidyl ether intermediate. This reaction opens the epoxide ring and introduces the isopropylamino group, forming the Tiprenolol free base.

-

Salt Formation: Treatment of the Tiprenolol free base with hydrochloric acid in a suitable solvent to yield this compound.

A representative synthesis for a similar compound, propranolol hydrochloride, involves the reaction of 1-naphthol with epichlorohydrin, followed by reaction with isopropylamine and subsequent treatment with HCl.[2][8]

Analytical Methods

A validated, specific analytical method for the routine quality control of this compound is not extensively documented in publicly available literature. However, based on the analysis of other beta-blockers, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach.

General RP-HPLC Method Parameters for Beta-Blocker Analysis:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier would need to be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., around 220-230 nm).

-

Quantification: Quantification would be achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mechanism of Action and Signaling Pathway

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. The primary therapeutic effects in the cardiovascular system are attributed to the blockade of β1-adrenergic receptors in the heart.

Signaling Pathway of β1-Adrenergic Receptor Blockade

The binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically initiates a signaling cascade that leads to increased heart rate and contractility. This compound, as an antagonist, binds to these receptors without activating them, thereby preventing the downstream signaling events.

The following diagram illustrates the canonical β1-adrenergic signaling pathway and the point of inhibition by an antagonist like this compound.

Caption: β1-Adrenergic Receptor Signaling Blockade by Tiprenolol HCl.

Conclusion

This compound is a beta-adrenergic antagonist with a well-defined chemical structure. While specific experimental data on its physicochemical properties and detailed analytical and synthetic protocols are not extensively published, its characteristics can be inferred from its structural class. Its mechanism of action through the blockade of β1-adrenergic receptors is a key aspect of its pharmacological profile. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of this and related compounds. Further experimental work is warranted to fully characterize its properties and optimize its use in a pharmaceutical setting.

References

- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents [patents.google.com]

- 3. (PDF) 1-(Isopropylamino)-3-Phenoxypropan-2-Ol - Acta [research.amanote.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. GSRS [precision.fda.gov]

- 6. Tiprenolol, (S)- | C13H21NO2S | CID 76966339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C13H22ClNO2S | CID 9947997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. tijer.org [tijer.org]

- 10. researchgate.net [researchgate.net]

The Architecture of Adrenergic Blockade: A Technical History of Beta-Blockers and the Profile of Tiprenolol

Executive Summary: The development of beta-adrenergic receptor antagonists, or beta-blockers, represents a landmark achievement in 20th-century pharmacology, fundamentally altering the management of cardiovascular diseases. Conceived by Sir James Black in the late 1950s, this class of drugs was born from a desire to shield the heart from the excessive demands of sympathetic nervous system overstimulation. This guide traces the historical and scientific journey from the initial concept to the creation of first-generation agents like Propranolol and the investigational compound Tiprenolol. It provides a detailed examination of the underlying beta-adrenergic signaling pathways, presents key experimental protocols that form the bedrock of beta-blocker evaluation, and offers a technical profile of Tiprenolol based on available preclinical data. This document is intended for researchers, scientists, and professionals in drug development, offering a granular look at the foundational science of this ubiquitous therapeutic class.

The Dawn of a New Therapeutic Class: A Historical Perspective

The story of beta-blockers begins with Raymond P. Ahlquist's seminal 1948 paper, which postulated the existence of two distinct types of adrenergic receptors, α and β, to explain the varied effects of catecholamines on different tissues.[1] This concept, however, remained a theory until the late 1950s. At that time, the primary treatment for angina pectoris was centered on increasing oxygen supply to the heart via vasodilation.[2]

Sir James Black, a Scottish pharmacologist, proposed a revolutionary alternative: to decrease the heart's demand for oxygen by blocking the cardiac effects of adrenaline (epinephrine).[2] Inspired by Ahlquist's work, Black sought a compound that could selectively antagonize the β-receptors responsible for increasing heart rate and contractility.

The first compound found to have β-antagonist properties was Dichloroisoproterenol (DCI), discovered in 1958.[3] While DCI proved the principle of beta-blockade, its strong partial agonist activity (intrinsic sympathomimetic activity) made it clinically unsuitable.[3] This led Black's team at Imperial Chemical Industries (ICI) to synthesize analogues, resulting in the development of pronethalol in 1962, the first beta-blocker tested in humans.[1] Though effective, concerns over side effects spurred the development of a more potent and safer successor: propranolol, launched in 1965.[1] Propranolol became the first major clinical success and the prototype of the first generation of non-selective beta-blockers.[4] This pioneering work earned Sir James Black the Nobel Prize in Medicine in 1988.[4]

Core Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by competitively antagonizing beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) family.[4] The primary cardiac effects are mediated by the β1-receptor subtype.[5] Upon binding of endogenous catecholamines like epinephrine or norepinephrine, the β1-receptor activates a stimulatory G protein (Gs). This initiates a downstream signaling cascade that ultimately increases cardiac rate and contractility.[5]

The key steps are as follows:

-

Agonist Binding: Epinephrine or norepinephrine binds to the β1-adrenergic receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gs protein by promoting the exchange of GDP for GTP on its alpha subunit (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[6]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates key intracellular proteins, including L-type calcium channels and phospholamban in the heart. This leads to increased intracellular calcium, resulting in enhanced cardiac muscle contraction (positive inotropy) and an increased heart rate (positive chronotropy).[5]

Beta-blockers, by occupying the receptor's binding site, prevent this cascade from being initiated by endogenous catecholamines, thereby reducing the sympathetic drive on the heart.

Focus on Tiprenolol (DU 21445): A Technical Profile

Tiprenolol (IUPAC Name: 1-(2-Methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol) is a first-generation, non-selective beta-adrenergic receptor antagonist.[4] Like propranolol, it lacks selectivity for β1 or β2 receptors. Information on Tiprenolol is primarily found in literature from the 1970s, suggesting it was an investigational compound that did not achieve widespread clinical use.

Synthesis

The synthesis of aryloxypropanolamine beta-blockers like Tiprenolol generally follows a well-established chemical pathway. A representative synthesis involves the reaction of the corresponding phenol with an epoxide precursor, followed by reaction with an amine.

Representative Synthesis Scheme for Tiprenolol:

-

Step 1: Epoxide Formation: 2-(Methylthio)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding glycidyl ether, 1-(2-(methylthio)phenoxy)-2,3-epoxypropane.

-

Step 2: Ring Opening: The resulting epoxide is then reacted with isopropylamine. The amine attacks the least sterically hindered carbon of the epoxide ring, opening it to form the final product, Tiprenolol.

Pharmacodynamic and Pharmacokinetic Profile

Table 1: Comparative Profile of Tiprenolol and Propranolol

| Property | Tiprenolol | Propranolol |

| Chemical Formula | C₁₃H₂₁NO₂S | C₁₆H₂₁NO₂ |

| Molar Mass | 255.38 g/mol | 259.34 g/mol |

| Receptor Selectivity | Non-selective (β1/β2) | Non-selective (β1/β2) |

| Intrinsic Activity | Not specified (assumed antagonist) | Inverse Agonist |

| Binding Affinity (Ki) | Data not available | ~2.4 nM (β1), ~2.0 nM (β2)[5] |

| Known Effect | Anti-arrhythmic in animal models | Anti-anginal, Anti-hypertensive, Anti-arrhythmic |

Preclinical Data

The most prominent study detailing the effects of Tiprenolol was published by Allen and Shanks in 1974. The study investigated its efficacy in several canine models of ventricular arrhythmia.

Table 2: Effective Doses of Tiprenolol in Experimental Canine Arrhythmia Models

| Arrhythmia Model | Endpoint | Effective Dose of Tiprenolol | Comparative Dose of Propranolol | Reference |

| Adrenaline-induced arrhythmia in halothane-anesthetized dogs | Abolition of arrhythmia | 0.01 - 0.02 mg/kg (IV) | 0.05 mg/kg (IV) | |

| Ouabain-induced ventricular tachycardia | Restoration of sinus rhythm (4 of 5 dogs) | 2.0 - 4.0 mg/kg (IV) | Data not directly compared | |

| Ventricular tachycardia post-coronary artery ligation | Increased sinus beats, reduced ventricular rate | 4.0 - 8.0 mg/kg (IV) | 4.0 mg/kg (IV) |

The data indicates that Tiprenolol is more potent than propranolol in suppressing adrenaline-induced arrhythmias but may be required at similar or higher doses for arrhythmias of other etiologies.

Key Experimental Protocols in Beta-Blocker Development

The characterization of a novel beta-blocker like Tiprenolol relies on a suite of standardized in vitro and in vivo experiments to determine its affinity, potency, selectivity, and efficacy.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Protocol:

-

Membrane Preparation: A tissue source rich in beta-receptors (e.g., canine or rat ventricular myocardium) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to isolate a membrane-rich pellet. The protein concentration is determined.

-

Assay Setup: In assay tubes, a fixed amount of membrane protein is incubated with a fixed concentration of a non-selective beta-antagonist radioligand (e.g., 1-5 nM [3H]Dihydroalprenolol) and varying concentrations of the unlabeled test compound (e.g., Tiprenolol).

-

Incubation: The mixture is incubated, typically for 60 minutes at 37°C, to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and bound radioligand) while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), a measure of affinity, is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (for Antagonist Potency)

This cell-based assay measures a compound's ability to block the functional response (cAMP production) following receptor stimulation by an agonist.

Detailed Protocol:

-

Cell Culture: A cell line stably expressing the target beta-receptor (e.g., CHO-β1AR cells) is cultured to an appropriate density in multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the antagonist (Tiprenolol) for a set period (e.g., 15 minutes).

-

Stimulation: An EC80 concentration (a concentration that produces 80% of the maximal effect) of a beta-agonist like isoproterenol is added to the wells and incubated for another period (e.g., 30 minutes) to stimulate cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like HTRF or AlphaScreen.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the antagonist concentration. The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated. This value reflects the functional potency of the compound.

Adrenaline-Induced Arrhythmia Model

This in vivo model was used in the original characterization of Tiprenolol and is a classic method for assessing anti-arrhythmic properties related to sympathetic overstimulation.

Detailed Protocol:

-

Animal Preparation: A dog is anesthetized with an agent known to sensitize the myocardium to catecholamines, such as halothane. Ventilation is controlled, and vital signs (ECG, blood pressure) are continuously monitored.

-

Arrhythmia Induction: A arrhythmogenic dose of adrenaline (epinephrine) is administered via intravenous infusion (e.g., starting at 0.25 µg/kg/min).[4] This typically produces ventricular premature beats or ventricular tachycardia.

-

Drug Administration: Once a stable arrhythmia is established, the test compound (Tiprenolol) is administered intravenously in escalating doses.

-

Endpoint Measurement: The primary endpoint is the dose of the test compound required to abolish the arrhythmia and restore a stable sinus rhythm. This dose is a measure of the drug's anti-arrhythmic efficacy in this context.

Conclusion

The development of beta-blockers, from a theoretical concept to a clinical reality, stands as a testament to rational drug design. The journey, pioneered by Sir James Black, laid the groundwork for decades of cardiovascular therapy. First-generation non-selective agents, including the well-known propranolol and lesser-known investigational compounds like Tiprenolol, were crucial in establishing the therapeutic principle of beta-blockade. While specific quantitative data for Tiprenolol is limited in contemporary literature, the available preclinical studies demonstrate its potency as an anti-arrhythmic agent, validating its classification within this revolutionary drug class. The experimental protocols detailed herein—from receptor binding and functional assays to in vivo efficacy models—remain the fundamental tools used to characterize the affinity, potency, and therapeutic potential of new generations of adrenergic modulators.

References

- 1. (PDF) 1-(Isopropylamino)-3-Phenoxypropan-2-Ol - Acta [research.amanote.com]

- 2. Drug Therapeutics & Regulation in the U.S. | FDA [fda.gov]

- 3. 1-(isopropylamino)-3-phenoxy-2-propanol_TargetMol [targetmol.com]

- 4. Tiprenolol - Wikipedia [en.wikipedia.org]

- 5. A Phase 1/2a Multicenter Open-Label First in Human Study to Assess the Safety Tolerability Pharmacokinetics and Preliminary Antitumor Activity of DB-1305 in Subjects with Advanced/Metastatic Solid Tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tiprenolol Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol hydrochloride is a beta-adrenergic antagonist recognized for its therapeutic potential in cardiovascular conditions, particularly in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a beta-blocker, its effects on beta-adrenergic signaling pathways, and detailed experimental protocols for its characterization. While specific quantitative pharmacodynamic and pharmacokinetic data for this compound are not extensively available in publicly accessible literature, this guide furnishes comparative dosage information and outlines the standard methodologies for evaluating beta-adrenergic antagonists.

Introduction

Tiprenolol is a beta-adrenergic receptor antagonist.[1] Beta-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[2] This antagonism mitigates the downstream effects of sympathetic nervous system activation on various tissues, including the heart, blood vessels, and bronchi.

Tiprenolol has demonstrated efficacy in preclinical models of cardiac arrhythmias. Notably, it has been shown to abolish ventricular arrhythmias induced by epinephrine in animal models.[3][4][5] Its pharmacological profile suggests its potential application in conditions characterized by excessive sympathetic stimulation of the heart.

Pharmacodynamics and Quantitative Data

Table 1: Comparative Effective Doses for Abolishing Epinephrine-Induced Ventricular Arrhythmias in Dogs

| Compound | Effective Dose (mg/kg, intravenous) | Reference |

| Tiprenolol | 0.01 - 0.02 | [3][4][5] |

| Propranolol | 0.05 | [3][4][5] |

Table 2: Comparative Effective Doses for Restoring Sinus Rhythm in Ouabain-Induced Ventricular Tachycardia in Dogs

| Compound | Effective Dose (mg/kg, intravenous) | Outcome | Reference |

| Tiprenolol | 2.0 - 4.0 | Restored sinus rhythm in 4 out of 5 dogs | [3][4] |

| Propranolol | 2.0 - 4.0 | Restored sinus rhythm in 4 out of 4 dogs | [3][4] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including bioavailability, plasma half-life, and metabolism, are not well-documented in publicly available scientific literature. For comparison, the pharmacokinetic profiles of other non-selective beta-blockers like propranolol and oxprenolol are presented below.

Table 3: General Pharmacokinetic Properties of Comparative Beta-Blockers

| Compound | Bioavailability (%) | Plasma Half-life (hours) | Primary Route of Elimination | Reference |

| Propranolol | ~25 (oral, subject to first-pass metabolism) | 3 - 6 | Hepatic metabolism | [6] |

| Oxprenolol | ~30 (oral, subject to first-pass metabolism) | 1.5 | Hepatic glucuronidation | [7] |

Signaling Pathways

As a beta-adrenergic antagonist, this compound exerts its effects by blocking the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of catecholamines to beta-adrenergic receptors.

Canonical Beta-Adrenergic Signaling Pathway

The primary mechanism of action involves the inhibition of the Gs-alpha subunit of the G-protein complex. This, in turn, prevents the activation of adenylyl cyclase, leading to reduced intracellular levels of the second messenger cyclic AMP (cAMP). The subsequent decrease in Protein Kinase A (PKA) activation results in a cascade of downstream effects, including reduced cardiac contractility and heart rate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize beta-adrenergic antagonists like this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell membranes expressing a high density of human beta-1 or beta-2 adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Non-labeled competitor: this compound at various concentrations.

-

Reference antagonist: Propranolol (for non-specific binding determination).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

25 µL of radioligand at a concentration near its Kd.

-

25 µL of assay buffer (for total binding), unlabeled reference antagonist (e.g., 10 µM propranolol for non-specific binding), or varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional Assay: Inhibition of Isoproterenol-Stimulated cAMP Accumulation

This assay measures the functional antagonism of a beta-blocker by quantifying its ability to inhibit the agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50) of this compound in inhibiting beta-adrenergic receptor-mediated cAMP production.

Materials:

-

A cell line expressing the target beta-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Beta-adrenergic agonist: Isoproterenol.

-

Test compound: this compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA, HTRF).

Protocol:

-

Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration for cAMP production) to the wells and incubate for a further period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the response induced by the agonist alone.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a beta-adrenergic antagonist with demonstrated antiarrhythmic properties in preclinical models. While comprehensive quantitative data on its pharmacodynamics and pharmacokinetics are not widely available, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for its further investigation and characterization. Researchers in drug development can utilize these methodologies to elucidate the specific binding and functional properties of this compound and to compare its profile with other beta-adrenergic antagonists. The continued study of this compound may further clarify its therapeutic potential in cardiovascular diseases.

References

- 1. Tiprenolol [medbox.iiab.me]

- 2. Pharmacokinetics of long acting propranolol. Implications for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Tiprenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Molecular Targets: β-Adrenergic Receptors

The principal molecular targets of Tiprenolol hydrochloride are the β-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. There are three main subtypes of β-receptors:

-

β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Activation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and atrioventricular conduction. In the kidneys, β1 stimulation promotes renin release, leading to an increase in blood pressure.

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Activation of β2 receptors results in smooth muscle relaxation (e.g., bronchodilation and vasodilation), glycogenolysis in the liver, and potassium uptake in skeletal muscle.

-

β3-Adrenergic Receptors: Mainly located in adipose tissue and the bladder. Their activation is involved in lipolysis and relaxation of the detrusor muscle.

This compound acts as a competitive antagonist at these receptors, meaning it binds to the receptors without activating them, thereby preventing the binding of endogenous agonists like epinephrine and norepinephrine. This blockade of β-adrenergic signaling is the basis for its clinical effects, including the reduction of heart rate, blood pressure, and myocardial oxygen demand.

Quantitative Data on Receptor Binding and Functional Inhibition

Comprehensive searches of scientific literature did not yield specific publicly available quantitative data for this compound's binding affinity (K_i_) at β1 and β2 adrenergic receptor subtypes, nor its half-maximal inhibitory concentration (IC50) for adenylyl cyclase activity. To characterize a compound like this compound, these parameters would be determined experimentally. The following tables are presented as illustrative examples of how such data would be structured.

Table 1: Illustrative Binding Affinity of this compound for β-Adrenergic Receptors

| Molecular Target | Ligand | K_i_ (nM) | Assay Type | Tissue/Cell Source |

| β1-Adrenergic Receptor | Tiprenolol | Data not available | Radioligand Binding | e.g., Human recombinant |

| β2-Adrenergic Receptor | Tiprenolol | Data not available | Radioligand Binding | e.g., Human recombinant |

Table 2: Illustrative Functional Inhibition of Adenylyl Cyclase by this compound

| Downstream Target | Inhibitor | IC50 (nM) | Assay Type | Stimulation Condition |

| Adenylyl Cyclase | Tiprenolol | Data not available | cAMP Accumulation Assay | Isoproterenol-stimulated |

Signaling Pathways Modulated by this compound

As a β-adrenergic antagonist, this compound inhibits the canonical Gs protein-coupled signaling pathway.

The β-Adrenergic Receptor Signaling Cascade

Upon binding of an agonist (like norepinephrine), β-adrenergic receptors undergo a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and binds to adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to the physiological responses associated with β-adrenergic stimulation.

This compound, by blocking the initial receptor activation step, prevents this entire cascade from occurring, thus antagonizing the effects of sympathetic stimulation.

Caption: β-Adrenergic Receptor Signaling Pathway and its Inhibition by Tiprenolol HCl.

Experimental Protocols

The following sections detail the standard methodologies employed to characterize the interaction of compounds like this compound with their molecular targets.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (K_i_) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing a high density of β1- or β2-adrenergic receptors (e.g., from transfected cell lines like CHO or HEK293, or from tissues like heart ventricles for β1 and lung for β2).

-

Radioligand: A high-affinity β-adrenergic antagonist labeled with a radioisotope (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

This compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity antagonist (e.g., Propranolol).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of Tiprenolol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP.

Objective: To determine the IC50 value of this compound for the inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells or cell membranes expressing β-adrenergic receptors.

-

A β-adrenergic agonist to stimulate adenylyl cyclase (e.g., Isoproterenol).

-

This compound at various concentrations.

-

ATP (the substrate for adenylyl cyclase).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Cell Treatment: Pre-incubate the cells or membranes with varying concentrations of this compound.

-

Stimulation: Add the β-adrenergic agonist (e.g., Isoproterenol) to stimulate adenylyl cyclase activity.

-

Incubation: Incubate for a defined period (e.g., 10-15 minutes) to allow for cAMP production.

-

Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for an Adenylyl Cyclase Inhibition Assay.

Conclusion

This compound's therapeutic utility stems from its antagonism of β-adrenergic receptors. By competitively blocking the binding of endogenous catecholamines, it effectively dampens the downstream signaling cascade involving Gs proteins, adenylyl cyclase, and cAMP. This guide has provided a detailed overview of these molecular interactions, the associated signaling pathways, and the standard experimental methodologies used for their characterization. While specific quantitative data for this compound remains elusive in the public domain, the outlined protocols provide a clear framework for researchers and drug development professionals to determine these crucial pharmacological parameters. Further investigation into the binding kinetics and subtype selectivity of this compound would provide a more complete understanding of its molecular pharmacology.

In Silico Modeling of Tiprenolol Hydrochloride Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of Tiprenolol hydrochloride binding to its primary targets, the β-adrenergic receptors. Tiprenolol is a non-selective β-adrenoceptor blocker used in the management of cardiovascular disorders. Understanding its binding mechanism at a molecular level is crucial for the development of more selective and potent therapeutic agents. This document outlines the key computational methodologies, presents representative quantitative data from similar non-selective beta-blockers, details relevant experimental protocols for model validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and In Silico Modeling

This compound is a beta-adrenergic receptor antagonist.[1] It exerts its therapeutic effects by blocking the action of endogenous catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors. This blockade results in a reduction of heart rate, cardiac output, and blood pressure. In silico modeling, a cornerstone of modern drug discovery, employs computational methods to simulate and predict the interaction between a ligand, such as Tiprenolol, and its biological target.[2][3] These methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into binding affinities, interaction patterns, and the structural determinants of drug activity, thereby accelerating the drug development process.[2][3]

The Target: β-Adrenergic Receptors and Their Signaling Pathways

Tiprenolol is a non-selective antagonist, meaning it targets both β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play pivotal roles in cardiovascular and pulmonary physiology.[4]

β1-Adrenergic Receptor Signaling Pathway

Predominantly found in the heart, the activation of β1-adrenergic receptors by agonists leads to a signaling cascade that increases heart rate and contractility.[5] Tiprenolol's antagonism of this pathway is central to its clinical effects.

β2-Adrenergic Receptor Signaling Pathway

β2-adrenergic receptors are primarily located in the smooth muscles of the airways and blood vessels. Their activation leads to smooth muscle relaxation.[4]

In Silico Modeling of Binding

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The workflow typically involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the results.

Representative In Silico Binding Data

While specific in silico studies on this compound are not widely available, data from computational screening of other non-selective beta-blockers against the β3-adrenergic receptor (as a representative of the family) can provide insights into expected binding energies.[7]

| Non-Selective Beta-Blocker | Free Binding Energy (kcal/mol) |

| Carvedilol | -63.186 |

| Celiprolol | -53.225 |

| Nebivolol | -53.054 |

| Propranolol | Not Reported |

| Oxprenolol (structurally similar to Tiprenolol) | Not Reported in this study |

| Timolol | Not Reported |

| Nadolol | Not Reported |

| Sotalol | Not Reported |

| Pindolol | Not Reported |

| Labetalol | Not Reported |

| Carteolol | Not Reported |

| Penbutolol | Not Reported |

| Table 1: In silico free binding energy scores of various non-selective beta-blockers docked to the β3-adrenergic receptor. Data sourced from a computational screening study.[7] Note: Lower binding energy generally indicates a more stable protein-ligand complex. |

Experimental Protocol for Model Validation

In silico models are predictive and require experimental validation. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8]

Representative Radioligand Competition Binding Assay Protocol

This protocol describes a general method to determine the binding affinity (Ki) of a non-labeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.[9][10]

-

Membrane Preparation:

-

Isolate cell membranes expressing β-adrenergic receptors from a suitable source (e.g., cultured cells or tissue homogenates).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled test compound (this compound).

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand like propranolol).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

In silico modeling provides a powerful and cost-effective approach to investigate the binding of this compound to β-adrenergic receptors. While specific computational data for Tiprenolol is limited in the public domain, the methodologies and representative data presented in this guide offer a solid framework for future research. Further in silico studies, including molecular dynamics simulations and more advanced QSAR modeling, combined with experimental validation, will be instrumental in elucidating the precise binding mechanism of Tiprenolol and in the rational design of next-generation cardiovascular therapeutics with improved selectivity and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Docking and Drug Discovery in β-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmps.crsp.dz [jmps.crsp.dz]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Tiprenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprenolol hydrochloride is identified as a beta-adrenoceptor antagonist.[1][2][3] Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that bind to beta-adrenoceptors, thereby blocking the binding of endogenous catecholamines like epinephrine and norepinephrine.[4] This action inhibits the normal sympathetic effects mediated by these receptors.[4] Beta-blockers are widely utilized in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[5]

This document provides detailed protocols for the in vitro characterization of this compound, focusing on its interaction with β-adrenergic receptors. The described assays are fundamental in determining the potency and selectivity of the compound, which are critical parameters in drug development. The protocols include radioligand binding assays to determine binding affinity (Ki) and functional assays measuring cyclic AMP (cAMP) accumulation to assess functional antagonism (IC50).

Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets, resulting in a physiological response. Beta-blockers like this compound competitively antagonize the binding of agonists to the receptor, thereby inhibiting this signaling pathway.

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Determination of Binding Affinity, Ki)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

Test Compound: this compound.

-

Reference Compound: Propranolol (for comparison).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add cell membranes (typically 10-20 µg protein per well).

-

Add increasing concentrations of this compound (e.g., 10-10 to 10-5 M).

-

Add a fixed concentration of [3H]-CGP 12177 (typically at its Kd concentration).

-

For total binding, add only radioligand and membranes.

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) in addition to the radioligand and membranes.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (Functional Antagonism, IC50)

This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking agonist-induced cAMP production.

Experimental Workflow:

Caption: cAMP Accumulation Assay Workflow.

Materials:

-

Cell Lines: CHO cells stably expressing human β1- or β2-adrenergic receptors.

-

Agonist: Isoproterenol (a non-selective β-adrenergic agonist).

-

Test Compound: this compound.

-

Reference Compound: Propranolol.

-

Reagents:

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Apparatus: 96-well cell culture plates, incubator, plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture:

-

Seed the CHO cells in 96-well plates and grow to confluency.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound (or Propranolol) for 15-30 minutes at 37°C in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX).

-

Add a fixed concentration of Isoproterenol (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the basal control.

-

-

Incubation:

-

Incubate the plate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Data Presentation

As specific in vitro data for this compound is not publicly available, the following tables present representative data for the non-selective beta-blocker Propranolol for illustrative purposes.

Table 1: Binding Affinity of Propranolol at Human β-Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | Selectivity Ratio (β1/β2) |

| Propranolol | β1 | 1.1 | 0.42 |

| β2 | 0.46 |

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity. The selectivity ratio is calculated as Ki(β2) / Ki(β1). A value close to 1 indicates non-selectivity.

Table 2: Functional Antagonism of Propranolol in cAMP Accumulation Assays

| Compound | Receptor Subtype | Agonist | IC50 (nM) |

| Propranolol | β1 | Isoproterenol | 2.5 |

| β2 | Isoproterenol | 1.0 |

Note: IC50 values represent the concentration of the antagonist that inhibits 50% of the agonist-induced response. A lower IC50 value indicates higher potency.

Safety Pharmacology Considerations

In vitro safety pharmacology studies are crucial to identify potential adverse effects of a drug candidate early in development. For a β-adrenoceptor antagonist like this compound, key in vitro safety assays would include:

-

hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.

-

Broader Ion Channel Screening: Evaluation against a panel of cardiac and neuronal ion channels to identify off-target effects.

-

Receptor Screening Panel: Screening against a wide range of GPCRs, transporters, and enzymes to determine selectivity and identify potential off-target liabilities that could lead to side effects.

References

Preparing Tiprenolol Hydrochloride Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Tiprenolol hydrochloride solutions for use in cell culture experiments. Tiprenolol is a beta-adrenergic receptor antagonist, and these guidelines will ensure accurate and reproducible results in in vitro studies.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for the correct preparation and storage of the compound.

| Property | Value | Source |

| Molecular Weight | 291.84 g/mol | [1] |

| Solubility | Information on the specific solubility of this compound in common solvents like DMSO and ethanol is not readily available. It is recommended to empirically determine the solubility for stock solution preparation. General guidance for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent such as DMSO. | |

| Storage (Solid) | Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2 - 8 °C. | [2] |

| Storage (Solutions) | Stock solutions should be stored at -20°C. For general guidance, solutions may be stable for up to one month. It is advisable to prepare fresh solutions for critical experiments. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, typically in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the Desired Stock Concentration: Based on the desired working concentrations for your experiments, calculate the required concentration for the stock solution (e.g., 10 mM, 50 mM, or 100 mM). It is common practice to prepare a 100x or 1000x stock solution.

-

Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder using an analytical balance.

-

Calculation Example for a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 291.84 g/mol * 1 L / 1000 = 2.9184 mg for 1 mL of stock solution.

-

-

-

Dissolving the Compound:

-

Add the appropriate volume of DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.

-

-

Sterilization (Optional but Recommended):

-

If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to cell cultures for extended periods.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the concentrated stock solution into the final working concentrations in your cell culture medium.

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile conical tubes or multi-well plates

-

Pipettes and sterile filter tips

Procedure:

-

Thaw the Stock Solution: Remove an aliquot of the concentrated stock solution from the -20°C freezer and allow it to thaw at room temperature.

-

Calculate the Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.[3]

-

Calculation Example for a 10 µM working solution from a 10 mM stock:

-

Volume of stock (µL) = (10 µM * 1000 µL) / 10,000 µM = 1 µL of stock solution per 1 mL of medium.

-

-

-

Prepare Working Solutions:

-

In a sterile tube, add the calculated volume of the stock solution to the pre-warmed cell culture medium.

-

Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the drug) to an equal volume of cell culture medium. This is crucial to distinguish the effects of the drug from the effects of the solvent.

-

Immediate Use: Use the freshly prepared working solutions immediately for treating your cells.

Safety and Handling Precautions

When handling this compound powder, it is important to take appropriate safety measures. Avoid breathing dust and ensure adequate ventilation.[2] Wear protective gloves, eye protection, and a lab coat.[2] In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[2]

Visualization of the Signaling Pathway

This compound acts as a beta-adrenergic receptor antagonist. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like epinephrine, typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). As an antagonist, Tiprenolol blocks this signaling cascade.

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using an MTT assay.

Caption: Workflow for a typical cell viability assay with this compound.

Working Concentrations of Beta-Blockers in Cell Culture

The effective concentration of a beta-blocker can vary significantly depending on the cell line and the specific biological question being investigated. Based on published studies with other beta-blockers, working concentrations can range from the low micromolar (µM) to the low millimolar (mM) range. For example, studies have shown IC50 values for propranolol ranging from 18 µM to over 200 µM in different breast cancer cell lines.[4] Other studies have used concentrations up to 500 µM for various beta-blockers on non-small cell lung cancer cell lines.[5] It is strongly recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell model and experimental setup.

References

- 1. This compound | C13H22ClNO2S | CID 9947997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. emulatebio.com [emulatebio.com]

- 4. oncotarget.com [oncotarget.com]

- 5. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tiprenolol Hydrochloride in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reported dosages and experimental protocols for the use of Tiprenolol hydrochloride in various animal models. The information is intended to guide researchers in designing preclinical studies to evaluate the therapeutic potential of this beta-adrenergic receptor antagonist.

Summary of Quantitative Data

The following tables summarize the reported dosages of this compound used in different animal models and experimental conditions.

Table 1: this compound Dosage in Canine Models

| Indication | Animal Model | Route of Administration | Dosage Range | Study Outcome |

| Ventricular Tachyarrhythmias | Anesthetized Dogs (Adrenaline-induced) | Intravenous | 0.01-0.02 mg/kg | Abolished ventricular arrhythmias[1][2] |

| Ventricular Tachyarrhythmias | Anesthetized Dogs (Ouabain-induced) | Intravenous | 2.0-4.0 mg/kg | Restored sinus rhythm in the majority of animals[1] |

| Ventricular Tachyarrhythmias | Dogs (Coronary artery ligation) | Intravenous | 4.0-8.0 mg/kg | Increased sinus beats and reduced ventricular rate[1][2] |

| Beta-blocking Action | Unanesthetized Dogs | Oral | ≥ 2 mg/kg | Inhibited isoproterenol-induced hypotension and tachycardia |

Table 2: this compound Dosage in Rodent Models

| Indication | Animal Model | Route of Administration | Dosage Range | Study Outcome |

| Beta-blocking Action | Unanesthetized Rats | Oral | ≥ 2 mg/kg | Inhibited isoproterenol-induced fall in blood pressure and increase in heart rate |

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of this compound to animal models.

Protocol 1: Induction and Treatment of Ventricular Arrhythmias in Anesthetized Dogs

Objective: To evaluate the anti-arrhythmic efficacy of this compound in an acute, drug-induced arrhythmia model.

Animal Model: Mongrel dogs of either sex.

Anesthesia: Intravenous administration of a suitable anesthetic agent (e.g., sodium pentobarbital).

Procedure:

-

Induction of Arrhythmia:

-

Adrenaline-induced: Administer a continuous intravenous infusion of adrenaline to induce ventricular arrhythmias.

-

Ouabain-induced: Administer toxic doses of ouabain intravenously to induce ventricular tachycardia.

-

-

Drug Administration: Once a stable arrhythmia is established, administer this compound intravenously as a bolus injection.

-

Dosage:

-

Monitoring: Continuously monitor electrocardiogram (ECG) and arterial blood pressure throughout the experiment.

-